Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate typically involves the reaction of 4-benzylpiperidine with methyl 2-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, and reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that lacks the carbothioyl and benzoate groups.
Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]benzoate: Similar structure but with a carbonyl group instead of a carbothioyl group.
Uniqueness
Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate is unique due to the presence of the carbothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O2S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O2S/c1-25-20(24)18-9-5-6-10-19(18)22-21(26)23-13-11-17(12-14-23)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,26) |
InChI Key |
PORFCYNSMKEVOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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